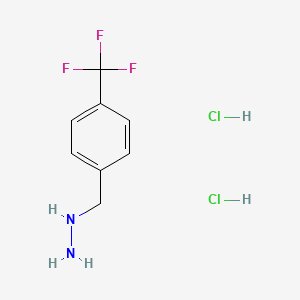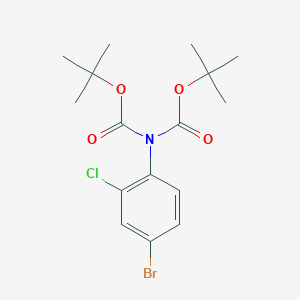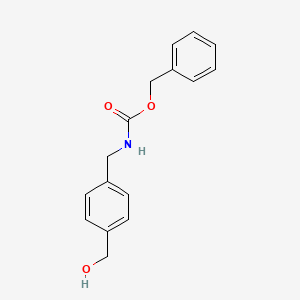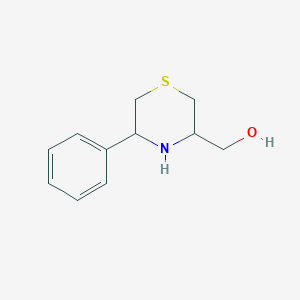
(5-Phenylthiomorpholin-3-yl)methanol
Vue d'ensemble
Description
“(5-Phenylthiomorpholin-3-yl)methanol” is a chemical compound with the CAS Number: 1315366-00-7 . It has a molecular weight of 209.31 . The IUPAC name for this compound is (5-phenyl-3-thiomorpholinyl)methanol .
Molecular Structure Analysis
The molecular formula of “(5-Phenylthiomorpholin-3-yl)methanol” is C11H15NOS. The InChI code for this compound is 1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis :
- In the context of chemical synthesis, furan-2-yl(phenyl)methanol derivatives, which may include compounds like (5-Phenylthiomorpholin-3-yl)methanol, have been utilized in aza-Piancatelli rearrangement reactions. These reactions, catalyzed by In(OTf)3, facilitate the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).
Molecular Structure and Hydrogen Bonding Studies :
- Compounds such as bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and bis[1,8-bis(dimethylamino)naphth-2-yl]methanol have been studied for their structural and hydrogen bonding characteristics. These studies, utilizing X-ray, NMR, and IR techniques, provide insights into the molecular behavior and interactions of these compounds (A. F. Pozharskii et al., 2010).
Bioreduction of Ketones :
- In the field of biocatalysis, research has been conducted on the asymmetric bioreduction of bulky ketones to alcohols using microbial cells. This includes the synthesis of enantiomerically pure alcohols like (R)- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol, demonstrating the potential application of (5-Phenylthiomorpholin-3-yl)methanol in enantioselective synthesis (Sébastien Roy et al., 2001).
Synthesis of Cyclopentenones :
- Another application in organic synthesis involves the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst (B. Reddy et al., 2012).
Liquid Crystal Properties and Electrochemistry :
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, which can be structurally related to (5-Phenylthiomorpholin-3-yl)methanol, have been synthesized and characterized for their liquid crystal behaviors and electrochemical properties. These studies contribute to the understanding of materials science and electrochemistry (Haiying Zhao et al., 2013).
Crystal Structure Analysis :
- The synthesis and structural analysis of various compounds, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, provide valuable insights into their crystal structures, offering potential applications in materials science and drug design (Srinivas Anga et al., 2014).
Propriétés
IUPAC Name |
(5-phenylthiomorpholin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUIBSJCDOJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CS1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylthiomorpholin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



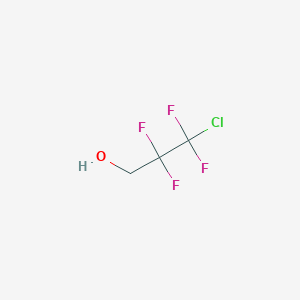
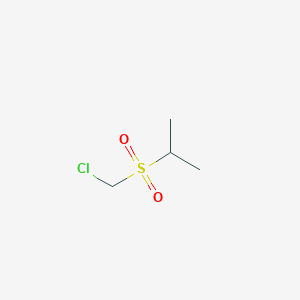
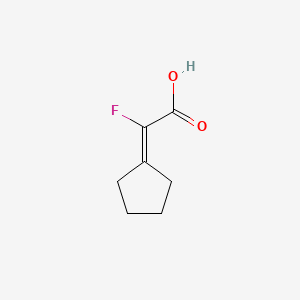
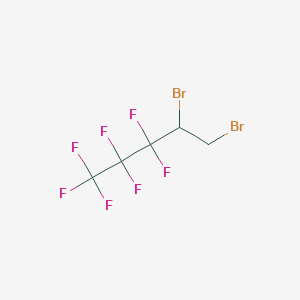
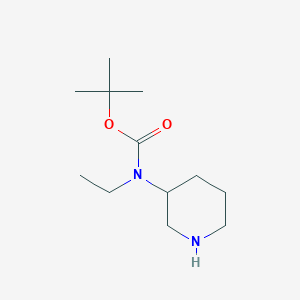
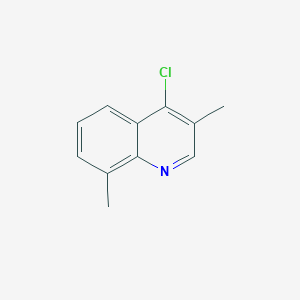
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
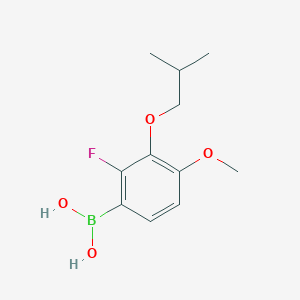
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
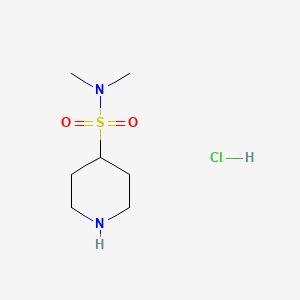
amine dihydrochloride](/img/structure/B1455629.png)
